1,3-Benzothiazole-6-sulfonyl chloride
Overview
Description
1,3-Benzothiazole-6-sulfonyl chloride is an organic compound characterized by a benzothiazole ring substituted with a sulfonyl chloride group at the 6th position. This compound is typically a faint to light yellow solid and is known for its strong electrophilic properties, making it a valuable reagent in organic synthesis .
Mechanism of Action
Target of Action
1,3-Benzothiazole-6-sulfonyl chloride is a type of organic compound . It is often used as a sulfonylating agent in organic compounds . .
Mode of Action
The compound is known for its strong sulfonylating properties . It can react with various organic compounds, introducing a sulfonyl chloride functional group. This reaction can lead to significant changes in the chemical structure and properties of the target molecules .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific target molecules it reacts with. By introducing a sulfonyl chloride group, the compound can significantly alter the target molecule’s chemical properties, potentially leading to changes in its biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to react with water to produce sulfuric acid and toxic hydrogen chloride gas . Therefore, it should be handled and stored in a dry, cool, and well-ventilated place .
Preparation Methods
1,3-Benzothiazole-6-sulfonyl chloride is commonly synthesized by reacting 1,3-benzothiazole-6-sulfonic acid with thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under controlled temperature conditions to ensure the efficient conversion of the sulfonic acid to the sulfonyl chloride . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities and may include additional purification steps such as solvent distillation or crystallization .
Chemical Reactions Analysis
1,3-Benzothiazole-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 1,3-benzothiazole-6-sulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfinyl or sulfhydryl derivatives under specific conditions.
Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and nucleophiles such as primary amines . The major products formed from these reactions are sulfonamides, sulfonates, and sulfinyl derivatives .
Scientific Research Applications
1,3-Benzothiazole-6-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Benzothiazole-6-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
1,3-Benzodioxole-5-sulfonyl chloride: Similar in structure but with a dioxole ring instead of a thiazole ring.
1-Benzothiophene-3-sulfonyl chloride: Contains a thiophene ring fused to a benzene ring, differing in the position of the sulfonyl chloride group.
2-Methyl-1,3-benzoxazole-6-sulfonyl chloride: Features a benzoxazole ring with a methyl group at the 2nd position.
These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in their structural frameworks, which can influence their specific applications and reactivity patterns .
Properties
IUPAC Name |
1,3-benzothiazole-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOLJTWXFUSVOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383562 | |
Record name | 1,3-benzothiazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181124-40-3 | |
Record name | 1,3-benzothiazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzothiazole-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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